molecular formula C13H20Cl2N2O B4000828 4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride

4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride

Cat. No.: B4000828
M. Wt: 291.21 g/mol
InChI Key: KCOABRPCKNKSRG-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloro-substituted benzamide group linked to a dimethylamino-methylpropyl chain, which is further stabilized by a hydrochloride salt.

Scientific Research Applications

4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-(dimethylamino)-2-methylpropylamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dopamine D2 and serotonin 5-HT3 receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride stands out due to its specific substitution pattern and the presence of the dimethylamino-methylpropyl chain, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11;/h4-7,10H,8-9H2,1-3H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOABRPCKNKSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Cl)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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